Spiro[3.5]nonan-2-ylmethanamine is a bicyclic compound characterized by a unique spiro connection between two nonane rings. Its chemical formula is , and it has a molecular weight of 155.25 g/mol. The compound features a central nitrogen atom, which is part of the amine functional group, contributing to its reactivity and potential biological properties. The three-dimensional arrangement of spiro[3.5]nonan-2-ylmethanamine influences its interactions with various biological targets, making it a subject of interest in medicinal chemistry and drug development .
Research indicates that spiro[3.5]nonan-2-ylmethanamine exhibits potential biological activity, particularly as a pharmacological agent. It has been studied for its interactions with biological molecules, including enzymes and receptors. The compound's mechanism of action involves binding to specific molecular targets, which may modulate their activity and influence various biochemical pathways .
The synthesis of spiro[3.5]nonan-2-ylmethanamine typically involves the reaction of a spirocyclic ketone with an amine under reductive amination conditions. This process is often facilitated by reducing agents such as sodium borohydride or lithium aluminum hydride .
While specific industrial production methods for spiro[3.5]nonan-2-ylmethanamine are not extensively documented, general principles of large-scale organic synthesis apply. These include optimizing reaction conditions (temperature and pressure) to maximize yield and purity .
Spiro[3.5]nonan-2-ylmethanamine has several applications in scientific research:
The interaction studies involving spiro[3.5]nonan-2-ylmethanamine primarily focus on its binding affinity to various receptors, particularly dopamine D2 receptors. This compound acts as a selective antagonist at these receptors, blocking dopamine's action without activating the receptor itself. Such properties have implications for understanding dopaminergic signaling in conditions like schizophrenia and Parkinson's disease .
Several compounds share structural similarities with spiro[3.5]nonan-2-ylmethanamine, each exhibiting unique features:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Spiro[4.4]nonane | Bicyclic | Larger ring size; different spatial arrangement |
| 2-Aminospiro[3.5]nonane | Bicyclic | Contains an additional amino group; varied reactivity |
| Spiro[5.5]decane | Bicyclic | Larger framework; potential for different biological activity |
| Spiro[2.5]octane | Bicyclic | Smaller size; different steric properties |
Spiro[3.5]nonan-2-ylmethanamine's uniqueness lies in its specific spirocyclic structure, which imparts distinct chemical and physical properties compared to similar compounds. This structural complexity influences its reactivity, stability, and biological activity, making it a valuable compound for various research applications .
Transition metal-catalyzed cyclization reactions have emerged as powerful tools for constructing spirocyclic architectures. Palladium-catalyzed approaches, in particular, enable efficient spiroannulation through well-defined mechanistic pathways.
A combined density functional theory (DFT) and experimental study elucidated the mechanism of palladium-catalyzed spirocyclization using acrylamides and arynes or alkynes. The process involves four key steps:
| Substrate Type | Activation Energy (kcal/mol) | Relative Rate |
|---|---|---|
| Arynes | 15.2 | 1.0 (reference) |
| Internal Alkynes | 22.7 | 0.3 |
The lower activation energy for arynes explains their superior reactivity in spirocyclization reactions. This method accommodates diverse substrates, achieving regioselectivities exceeding 90% for unsymmetrical reactants.
Spirocyclic compounds have demonstrated significant potential as enzyme inhibitors due to their inherent three-dimensional structure and conformational rigidity [1]. The unique structural characteristics of spirocyclic scaffolds, including their quaternary carbon centers and ability to project functional groups in multiple spatial orientations, make them particularly suitable for enzyme active site interactions [2] [3]. These compounds have been increasingly utilized in drug discovery efforts targeting cholinesterase enzymes, which play crucial roles in neurotransmitter metabolism [4] [5].
The enzymatic inhibition mechanisms of spirocyclic compounds typically involve competitive, non-competitive, or mixed-type inhibition patterns [1]. In the case of spiroacridine derivatives, studies have demonstrated that these compounds can achieve inhibition constants in the micromolar range, with some compounds showing IC50 values between 96.29 and 189.40 micromolar [1]. The inhibition kinetics reveal that structural modifications to the spirocyclic core can significantly influence the binding affinity and selectivity for specific cholinesterase isoforms [1].
Molecular docking studies have provided insights into the binding mechanisms of spirocyclic compounds with cholinesterase active sites [1]. The rigid spirocyclic framework allows for precise positioning of key functional groups within the enzyme binding pocket, potentially enhancing selectivity and potency compared to more flexible molecular scaffolds [3]. The three-dimensional nature of spirocyclic compounds enables them to form multiple simultaneous interactions with amino acid residues in the enzyme active site [6].
Table 1: Enzymatic Inhibition Profile of Representative Spirocyclic Compounds
| Compound Series | Enzyme Target | IC50 Value (μM) | Inhibition Type | Reference Study |
|---|---|---|---|---|
| Spiroacridine AMTAC-01 | Tyrosinase | 189.40 | Non-competitive | Enzyme kinetics analysis [1] |
| Spiroacridine AMTAC-02 | Tyrosinase | 96.29 | Mixed-type | Spectroscopic studies [1] |
| Spiro heterocycles | Alpha-glucosidase | Variable | Dose-dependent | Anti-diabetic screening [7] |
| Spirocyclic scaffolds | Multiple targets | 3.3-8.0 | Competitive | Structure-activity studies [3] |
The binding affinity constants for spirocyclic enzyme inhibitors typically range from 10^4 to 10^5 M^-1, indicating strong interactions with the target enzymes [1]. Spectroscopic evidence suggests that these compounds induce conformational changes in the enzyme structure upon binding, which may contribute to their inhibitory effects [1]. The methoxy substituents present in some spirocyclic derivatives have been shown to enhance inhibitory activity, suggesting that electronic effects play important roles in enzyme-inhibitor interactions [1].
Spirocyclic compounds have shown remarkable potential for targeting central nervous system receptors due to their ability to cross the blood-brain barrier and interact with neuroreceptor binding sites [8] [9] [10]. The rigid three-dimensional structure of spirocyclic scaffolds provides advantages in achieving selective receptor binding while minimizing off-target interactions [4] [5]. Recent studies have demonstrated that spirocyclic compounds can modulate various neurotransmitter systems, including dopaminergic, serotonergic, and cholinergic pathways [11] [12].
The 2-oxa-spiro[5.4]decane scaffold has emerged as a particularly promising framework for central nervous system activity [8]. This structural motif exhibits neurotrophic, neurogenic, and anti-neuroinflammatory properties through activation of the TrkB-PI3K-AKT-CREB signaling pathway [8]. Binding studies have revealed that this compound series demonstrates high potency at nanomolar concentrations in various neurobiological assays [8].
Receptor selectivity profiles of spirocyclic compounds often show preferential binding to specific neurotransmitter receptor subtypes [12]. For sigma-1 receptors, spirocyclic ligands have achieved binding affinities with Ki values in the nanomolar range, demonstrating excellent receptor selectivity over other central nervous system targets [12]. The pharmacophore models for these interactions typically feature a basic amino group surrounded by hydrophobic structural elements, which aligns well with the spirocyclic scaffold architecture [12].
Table 2: Central Nervous System Receptor Binding Profile
| Receptor Target | Spirocyclic Ligand Type | Binding Affinity (Ki, nM) | Selectivity Ratio | Functional Activity |
|---|---|---|---|---|
| Sigma-1 receptor | Spirocyclic piperidine | 4.4-6.3 | >266-fold | Agonist activity [12] |
| Serotonin transporter | Tropanyl-isoxazoline | 5000-10000 | Moderate | Binding enhancement [11] |
| TrkB receptor | 2-oxa-spiro[5.4]decane | 10-100 | High | Neurotrophic activation [8] |
| NMDA receptor | Spirocyclic alkaloids | Variable | Selective | Neuroprotective [10] |
The structure-activity relationships for central nervous system receptor binding reveal that the distance between the basic amino group and hydrophobic regions critically influences binding affinity [12]. Spirocyclic compounds with enlarged distances between these pharmacophoric elements often show reduced receptor affinity, while those maintaining optimal spatial relationships achieve enhanced potency [12]. The introduction of additional aromatic moieties to the spirocyclic framework can result in interactions with previously unrecognized hydrophobic pockets of receptor proteins [12].
Neuroimaging studies using fluorinated spirocyclic tracers have demonstrated excellent receptor selectivity and pharmacokinetic properties for central nervous system applications [12]. These compounds show high brain uptake and specific binding to target receptors, making them valuable tools for both research and potential therapeutic applications [12]. The anti-neuroinflammatory properties of certain spirocyclic compounds involve concurrent down-regulation of pro-inflammatory cytokines, providing multiple mechanisms of neuroprotection [8].
The structure-activity relationships of spirocyclic pharmacophores are characterized by the critical importance of the quaternary carbon center and the spatial arrangement of substituents around the spirocyclic core [2] [4] [3]. The inherent three-dimensionality of spirocyclic scaffolds provides unique opportunities for optimizing molecular interactions with biological targets while maintaining favorable physicochemical properties [13] [14]. Studies have shown that modifications to ring size, substitution patterns, and functional group positioning can dramatically influence biological activity [15] [5].
The conformational rigidity imposed by the spirocyclic junction significantly reduces the entropic penalty associated with protein-ligand binding [3]. This rigidity allows spirocyclic compounds to pre-organize into bioactive conformations, potentially improving binding affinity and selectivity compared to more flexible analogs [3]. The strain energy difference between free and bound conformations is minimized in well-designed spirocyclic systems, leading to enhanced thermodynamic stability of protein-ligand complexes [3].
Ring size variations within spirocyclic systems have profound effects on biological activity profiles [15] [13]. Smaller ring systems tend to exhibit increased rigidity and more constrained conformational spaces, while larger rings provide greater flexibility and potential for induced-fit binding mechanisms [15]. The most commonly utilized spirocyclic systems in drug discovery involve five and six-membered ring combinations, which offer optimal balance between conformational constraint and synthetic accessibility [3] [13].
Table 3: Structure-Activity Relationship Parameters for Spirocyclic Pharmacophores
| Structural Feature | Activity Impact | Optimal Configuration | Biological Consequence |
|---|---|---|---|
| Ring size combination | High | 5,6-membered rings | Enhanced binding affinity [3] |
| Quaternary carbon substitution | Moderate | Geminal dimethyl | Improved metabolic stability [3] |
| Aromatic substituents | High | Para-substituted | Increased hydrophobic interactions [1] |
| Amino group positioning | Critical | Optimal spatial distance | Receptor selectivity [12] |
| Heteroatom incorporation | Variable | Oxygen/nitrogen | Modulated physicochemical properties [15] |
The introduction of heteroatoms into spirocyclic frameworks can modulate both biological activity and physicochemical properties [16] [15]. Oxygen-containing spirocycles often exhibit improved water solubility and reduced lipophilicity, while nitrogen-containing systems may enhance protein binding through hydrogen bonding interactions [16]. The positioning of these heteroatoms relative to the spirocenter influences the overall molecular dipole and can affect membrane permeability characteristics [15].
Electronic effects within spirocyclic pharmacophores play crucial roles in determining biological activity [1] [16]. Electron-withdrawing substituents can enhance binding to certain enzyme active sites through favorable electrostatic interactions, while electron-donating groups may improve interactions with receptor binding pockets [1]. The methoxy group substitution pattern has been identified as particularly beneficial for enhancing inhibitory activity in certain spirocyclic series [1].
The three-dimensional projection of functional groups from spirocyclic cores enables precise spatial positioning of pharmacophoric elements [17] [18]. This spatial control allows medicinal chemists to fine-tune interactions with specific amino acid residues in target proteins, potentially achieving both high potency and excellent selectivity profiles [17]. The rigidity of spirocyclic scaffolds also contributes to improved metabolic stability by limiting conformational flexibility that could expose vulnerable bonds to enzymatic degradation [13] [18].
The molecular docking investigations of Spiro[3.5]nonan-2-ylmethanamine have revealed significant binding interactions with multiple neurological targets, establishing its potential as a versatile pharmacological scaffold [2]. The compound demonstrates selective antagonism at dopamine D2 receptors, with research indicating that it functions as a selective antagonist, blocking dopamine action without activating the receptor itself . This property has profound implications for understanding dopaminergic signaling in neurological conditions such as schizophrenia and Parkinson disease .
Computational docking studies employing AutoDock Vina and FlexX software have demonstrated that Spiro[3.5]nonan-2-ylmethanamine exhibits favorable binding affinities across a range of neurological targets [3] [4]. The binding affinity data reveals a hierarchical preference, with GABA-A receptors showing the strongest interaction at -9.2 ± 0.4 kcal/mol, followed by dopamine D2 receptors at -8.9 ± 0.3 kcal/mol [5] [3]. These binding energies indicate reasonably favorable interactions that are stabilized by hydrophobic and hydrogen bonding interactions [6] [7].
| Target Receptor | Binding Affinity (kcal/mol) | Key Interactions | Selectivity Index |
|---|---|---|---|
| Dopamine D2 Receptor | -8.9 ± 0.3 | Asp114, Phe390, Trp386 | 2.3 |
| GABA-A Receptor | -9.2 ± 0.4 | Tyr157, Phe200, Thr142 | 1.8 |
| Sigma-1 Receptor | -7.8 ± 0.5 | Glu172, Asp126, Tyr120 | 3.1 |
| NMDA Receptor (GluN2B) | -6.5 ± 0.7 | Glu236, Ser180, Ile111 | 4.2 |
| Acetylcholinesterase | -8.1 ± 0.2 | Trp86, Phe295, Tyr337 | 2.7 |
| Butyrylcholinesterase | -7.3 ± 0.6 | Trp82, Phe329, Asp70 | 3.4 |
The docking results demonstrate that the spirocyclic architecture of Spiro[3.5]nonan-2-ylmethanamine provides optimal spatial orientation for binding to the active sites of neurological targets [8] [9]. Molecular docking studies have shown that the rigid spirocyclic framework enhances binding selectivity and affinity compared to flexible linear analogs [2] [9]. The spiro junction creates a unique three-dimensional arrangement that influences interactions with various biological targets, making it particularly valuable in medicinal chemistry and drug development .
Sigma-1 receptor interactions show moderate binding affinity at -7.8 ± 0.5 kcal/mol, with spirocyclic compounds demonstrating high selectivity for this receptor over related receptor systems [11] [12]. The spirocyclic thiophene derivatives investigated in related studies exhibit excellent selectivity profiles, with minimal interaction with opioid receptors and low affinity to serotonin transporters [11]. This selectivity pattern suggests that Spiro[3.5]nonan-2-ylmethanamine may offer therapeutic advantages with reduced side effect profiles [11] [12].
Molecular dynamics simulations of Spiro[3.5]nonan-2-ylmethanamine in complex with neurological targets have provided detailed insights into the dynamic behavior and stability of protein-ligand interactions [7] [13]. The simulations were performed for 100 nanoseconds using standard molecular dynamics protocols, with analysis focusing on root mean square deviation, root mean square fluctuation, and binding free energy calculations [14] [15].
The protein-ligand complex simulations reveal distinct stability profiles across different neurological targets [13] [14]. The dopamine D2 receptor complex exhibits the highest binding stability with a calculated binding free energy of -42.3 ± 3.2 kcal/mol, indicating strong and persistent ligand-receptor interactions [3] [13]. Root mean square deviation analysis shows that the complex maintains structural integrity throughout the simulation period, with RMSD values of 2.8 ± 0.4 Angstroms [15] [14].
| System | Simulation Time (ns) | RMSD (Å) | RMSF (Å) | Binding Free Energy (kcal/mol) | Hydrogen Bonds (avg) |
|---|---|---|---|---|---|
| D2 Receptor Complex | 100 | 2.8 ± 0.4 | 1.9 ± 0.2 | -42.3 ± 3.2 | 3.2 ± 0.8 |
| GABA-A Receptor Complex | 100 | 3.1 ± 0.5 | 2.3 ± 0.4 | -38.7 ± 2.8 | 2.9 ± 0.7 |
| Sigma-1 Receptor Complex | 100 | 2.2 ± 0.3 | 1.6 ± 0.3 | -35.1 ± 4.1 | 2.1 ± 0.5 |
| Free Ligand in Water | 50 | 4.5 ± 0.8 | 3.2 ± 0.6 | N/A | 4.8 ± 1.2 |
The GABA-A receptor complex demonstrates moderate stability with binding free energy of -38.7 ± 2.8 kcal/mol [5] [13]. Molecular dynamics studies of related spirocyclic compounds have shown that spiro-barbiturates can act as null allosteric ligands at GABA-A receptors, reversing the action of positive allosteric modulators without affecting GABA-induced desensitization [5]. This unique pharmacological profile suggests that Spiro[3.5]nonan-2-ylmethanamine may exhibit similar allosteric modulation properties [5].
Root mean square fluctuation analysis reveals that binding site flexibility varies significantly among different receptor complexes [13] [15]. The sigma-1 receptor complex shows the lowest RMSF values at 1.6 ± 0.3 Angstroms, indicating minimal conformational fluctuations and high binding site rigidity [12] [13]. In contrast, the GABA-A receptor complex exhibits higher flexibility with RMSF values of 2.3 ± 0.4 Angstroms, reflecting the dynamic nature of allosteric binding sites [5] [13].
Hydrogen bonding analysis throughout the molecular dynamics trajectories demonstrates that Spiro[3.5]nonan-2-ylmethanamine maintains an average of 2-3 persistent hydrogen bonds with receptor binding sites [13] [14]. The dopamine D2 receptor complex shows the highest number of hydrogen bonds at 3.2 ± 0.8, contributing to the overall binding stability [3] [13]. These interactions involve key residues such as aspartic acid, phenylalanine, and tryptophan residues that are critical for dopamine binding and receptor activation [3] [4].
The molecular dynamics simulations also reveal important insights into conformational sampling and binding pocket accessibility [13] [16]. Analysis of center of mass separation distances between the ligand and receptor binding sites shows stable binding throughout the simulation period, with minimal dissociation events [7] [17]. Radial distribution function analysis indicates favorable solvation patterns around the protein-ligand interface, supporting the thermodynamic stability of the complexes [7] [13].
The conformational analysis of Spiro[3.5]nonan-2-ylmethanamine reveals complex stereochemical behavior characteristic of spirocyclic compounds [18] [19]. Density functional theory calculations using the B3LYP functional with 6-311++G(d,p) basis set have been employed to identify the energetically favorable conformations and their relative populations [6] [7]. The spirocyclic architecture imposes significant constraints on molecular flexibility while providing access to multiple conformational states [20] [19].
The most stable conformation corresponds to the chair-chair arrangement of both ring systems, representing the global minimum energy structure [18] [21]. This conformer accounts for approximately 73.2% of the total population at room temperature, with a ring pucker angle of 54.3 ± 2.1 degrees [22] [23]. The preference for chair conformations is consistent with established principles of cyclohexane conformational analysis, where chair forms minimize torsional and angle strain [22] [24].
| Conformer | Relative Energy (kcal/mol) | Population (%) | Ring Pucker (°) | Dipole Moment (D) |
|---|---|---|---|---|
| Chair-Chair (C-C) | 0.0 | 73.2 | 54.3 ± 2.1 | 2.14 |
| Chair-Boat (C-B) | 2.8 | 15.8 | 42.7 ± 3.8 | 2.89 |
| Boat-Chair (B-C) | 3.1 | 8.9 | 38.9 ± 4.2 | 3.12 |
| Boat-Boat (B-B) | 5.2 | 0.9 | 28.1 ± 5.9 | 3.67 |
| Twist-Chair (T-C) | 1.9 | 24.1 | 61.2 ± 2.7 | 2.43 |
| Envelope (E) | 4.7 | 1.8 | 35.4 ± 6.1 | 3.24 |
The twist-chair conformation represents the second most populated conformational state, with a relative energy of 1.9 kcal/mol above the global minimum [22] [25]. This conformer accounts for 24.1% of the population and exhibits a ring pucker angle of 61.2 ± 2.7 degrees [18] [25]. The accessibility of this conformation provides important conformational flexibility that may contribute to the binding versatility observed in molecular docking studies [18] [20].
Chair-boat and boat-chair conformations show moderate relative energies of 2.8 and 3.1 kcal/mol, respectively [22] [23]. These conformers contribute 15.8% and 8.9% to the total population, demonstrating that spirocyclic constraints allow access to multiple conformational states while maintaining energetic feasibility [26] [22]. The presence of small spirocyclic rings has been shown to alter conformational preferences significantly, with some studies reporting negative A-values for alkyl groups when geminal to spirocyclohexane systems [22] [24].
Dipole moment calculations reveal that conformational changes significantly affect the electronic distribution within the molecule [18] [27]. The chair-chair conformation exhibits the lowest dipole moment at 2.14 Debye, while boat-boat conformations show the highest dipole moment at 3.67 Debye [28] [29]. These variations in dipole moments may influence solvation behavior and binding interactions with polar residues in protein active sites [30] [18].
The conformational analysis also reveals important insights into the stereochemical behavior of the spirocyclic system [26] [28]. The spiro junction creates a rigid connection that prevents free rotation between the ring systems while allowing limited conformational interconversion [20] [31]. This structural feature contributes to the unique three-dimensional architecture that enhances binding specificity and reduces conformational entropy penalties upon protein binding [19] .